molecular formula C23H27ClN4O2 B11672139 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide

2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide

Cat. No.: B11672139
M. Wt: 426.9 g/mol
InChI Key: UDLNLQCJZUDKSI-MYYYXRDXSA-N
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Description

2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a chlorophenylmethyl group and an acetohydrazide moiety linked to a hydroxyphenylmethylidene group. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide involves multiple steps, typically starting with the preparation of the piperazine derivative. The chlorophenylmethyl group is introduced through a nucleophilic substitution reaction, followed by the formation of the acetohydrazide moiety. The final step involves the condensation of the acetohydrazide with the hydroxyphenylmethylidene group under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N’-[(Z)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The piperazine ring and the chlorophenyl group play crucial roles in binding to these targets, while the acetohydrazide moiety may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Properties

Molecular Formula

C23H27ClN4O2

Molecular Weight

426.9 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(Z)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H27ClN4O2/c1-2-6-18-8-5-9-19(23(18)30)15-25-26-22(29)17-28-13-11-27(12-14-28)16-20-7-3-4-10-21(20)24/h2-5,7-10,15,30H,1,6,11-14,16-17H2,(H,26,29)/b25-15-

InChI Key

UDLNLQCJZUDKSI-MYYYXRDXSA-N

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N\NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl)O

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl)O

Origin of Product

United States

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